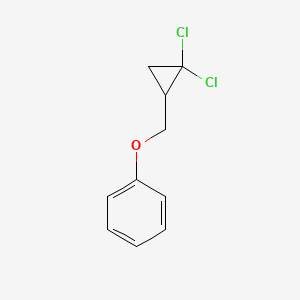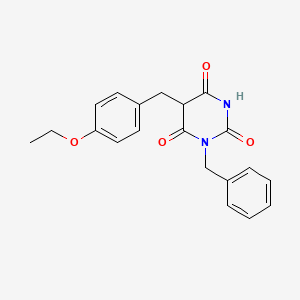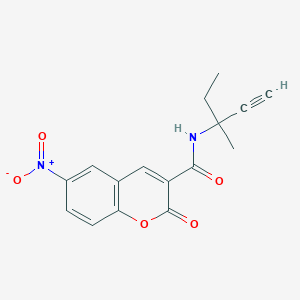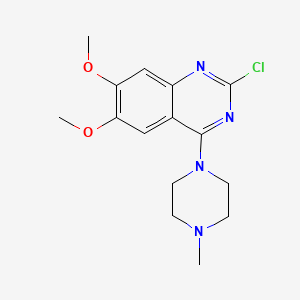
((2,2-Dichlorocyclopropyl)methoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,2-Dichlorocyclopropyl)methoxy)benzene: is an organic compound with the molecular formula C10H10Cl2O. It is characterized by a benzene ring substituted with a methoxy group attached to a 2,2-dichlorocyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorocyclopropyl)methoxy)benzene typically involves the reaction of benzene with 2,2-dichlorocyclopropylmethanol in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,2-Dichlorocyclopropyl)methoxy)benzene can undergo oxidation reactions, particularly at the benzylic position.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2, FeCl3
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of cyclopropylmethanol derivatives
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
Chemistry: ((2,2-Dichlorocyclopropyl)methoxy)benzene is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ((2,2-Dichlorocyclopropyl)methoxy)benzene involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
- (2,2-Dichlorocyclopropyl)benzene
- (2,2-Dichlorocyclopropyl)methanol
- (2,2-Dichlorocyclopropyl)aniline
Comparison: ((2,2-Dichlorocyclopropyl)methoxy)benzene is unique due to the presence of both a methoxy group and a dichlorocyclopropyl group attached to the benzene ring.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methoxybenzene |
InChI |
InChI=1S/C10H10Cl2O/c11-10(12)6-8(10)7-13-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
ASAXEAXTLCZSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione](/img/structure/B11085538.png)
![(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11085546.png)
![2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11085547.png)
![(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11085551.png)

![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11085565.png)


![N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide](/img/structure/B11085588.png)
![2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11085595.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085599.png)
![4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11085607.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11085611.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11085620.png)
